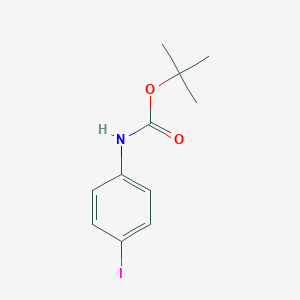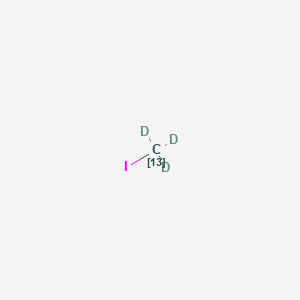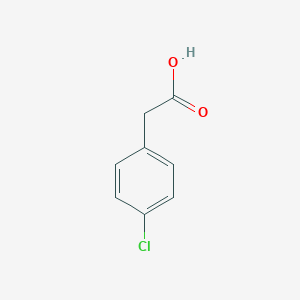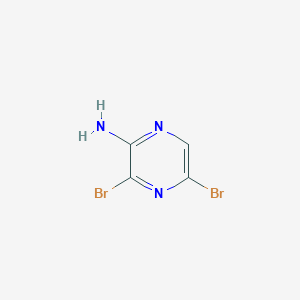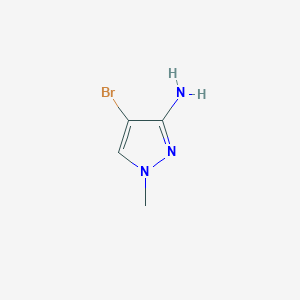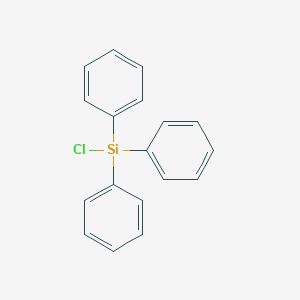![molecular formula C₂₇H₄₆O₂Si B131989 (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one CAS No. 58701-45-4](/img/structure/B131989.png)
(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one: is a synthetic steroid derivative. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to the oxygen at the 3-position of the pregn-5-en-20-one structure. It is primarily used in research settings to study steroid hormone pathways and their interactions with various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one typically involves the protection of the hydroxyl group at the 3-position of the steroid nucleus. This is achieved by reacting the steroid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 20-keto group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the 20-keto group, converting it to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to remove the silyl protecting group.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected steroids or steroids with new functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various steroid derivatives. It serves as a model compound to study the effects of different protecting groups on steroid reactivity and stability.
Biology: In biological research, (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one is used to investigate the role of steroid hormones in cellular processes. It helps in understanding the mechanisms of hormone-receptor interactions and the subsequent biological responses.
Medicine: The compound is studied for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of hormone-related disorders. It is also used in the development of new steroid-based drugs.
Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of steroid-based active pharmaceutical ingredients (APIs). It is also used in the development of diagnostic tools and assays for hormone detection.
Mécanisme D'action
The mechanism of action of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, initiating a cascade of molecular events that lead to changes in gene expression and cellular function. The tert-butyl(dimethyl)silyl group serves as a protective group, allowing the compound to remain stable and active in various biological environments.
Comparaison Avec Des Composés Similaires
(3beta,17alpha)-3-Hydroxypregn-5-en-20-one: Lacks the silyl protecting group, making it more susceptible to oxidation and other chemical reactions.
(3beta,17alpha)-3-Methoxypregn-5-en-20-one: Contains a methoxy group instead of the silyl group, affecting its reactivity and biological activity.
(3beta,17alpha)-3-Acetoxypregn-5-en-20-one: Has an acetoxy group, which influences its solubility and interaction with biological targets.
Uniqueness: The presence of the tert-butyl(dimethyl)silyl group in (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one provides enhanced stability and protection against undesired reactions. This makes it a valuable compound for studying steroid chemistry and developing new steroid-based therapeutics.
Propriétés
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3/t20-,21-,22-,23-,24-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKPEYPGQAHCU-OZESZIMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551138 |
Source


|
| Record name | (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58701-45-4 |
Source


|
| Record name | (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

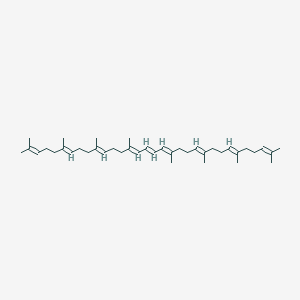
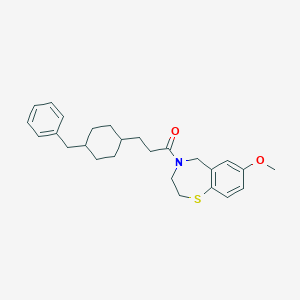
![(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B131920.png)
